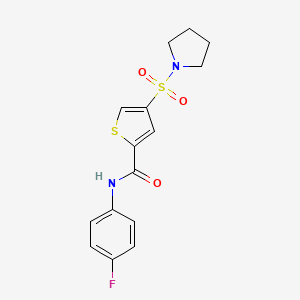

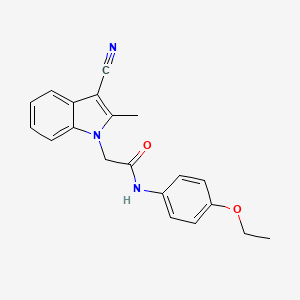

![molecular formula C19H24N2O4 B5576417 3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE](/img/structure/B5576417.png)

3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is a chemical compound known for its role as a ferrochelatase inhibitor. This compound inhibits heme production by blocking the enzyme ferrochelatase, which catalyzes the addition of Fe²⁺ to protoporphyrin IX to create heme B . It has been studied for its effects on porphyrin and iron metabolism .

Aplicaciones Científicas De Investigación

3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on heme production and metabolism.

Medicine: Investigated for its potential therapeutic applications in conditions related to heme metabolism.

Industry: Utilized in the production of certain biochemical products.

Mecanismo De Acción

Diethyl 1’,2’,6’-trimethyl-1’,4’-dihydro-2,4’-bipyridine-3’,5’-dicarboxylate inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe2+ to protoporphyrin IX to create heme B . Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver .

Safety and Hazards

Diethyl 1’,2’,6’-trimethyl-1’,4’-dihydro-2,4’-bipyridine-3’,5’-dicarboxylate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Métodos De Preparación

The synthesis of 3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE involves several steps. One common method includes the reaction of aminohexyl-Sepharose with an affinity analogue of nifedipine, dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-isothiocyanatophenyl)-3,5-pyridinedicarboxylate . The reaction conditions typically involve the use of solvents like DMF, DMSO, and ethanol, with specific temperatures and pH levels to ensure optimal yield .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions to yield other products.

Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar compounds include:

- 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine

- Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-isothiocyanatophenyl)-3,5-pyridinedicarboxylate

Compared to these compounds, 3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is unique in its specific inhibition of ferrochelatase and its effects on heme production .

Propiedades

IUPAC Name |

diethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-20-14/h8-11,17H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVIDBBACGACBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide](/img/structure/B5576338.png)

![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)

![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5576374.png)

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)